molecular formula C12H17NO B13620722 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol

Cat. No.: B13620722
M. Wt: 191.27 g/mol
InChI Key: ILCLYQSPKCCNIY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and a m-tolyl group. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.

    Introduction of the Aminomethyl Group: This step may involve the use of aminomethylating agents such as formaldehyde and ammonia or amines.

    Attachment of the m-Tolyl Group: This can be done through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the aminomethyl group to a primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Primary amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible precursor for pharmaceutical compounds.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with enzymes or receptors, influencing biochemical pathways. In a chemical context, its reactivity would be determined by the functional groups present and their interactions with reagents.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Similar structure but with a phenyl group instead of a m-tolyl group.

    3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol: Similar structure but with a p-tolyl group instead of a m-tolyl group.

Uniqueness

The presence of the m-tolyl group in 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol may impart unique steric and electronic properties, influencing its reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(aminomethyl)-3-(3-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C12H17NO/c1-9-3-2-4-10(5-9)12(8-13)6-11(14)7-12/h2-5,11,14H,6-8,13H2,1H3

InChI Key

ILCLYQSPKCCNIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC(C2)O)CN

Origin of Product

United States

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